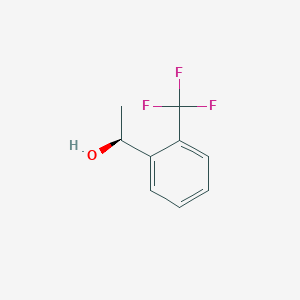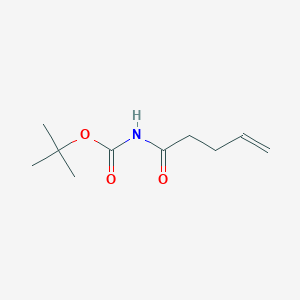
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C11H19NO3. It is commonly known as t-BOC-L-phenylalanine and is used in the field of biochemistry as a protecting group for amino acids. This compound is widely used in peptide synthesis and protein chemistry as it helps in the protection of amino groups during the synthesis process.
Wirkmechanismus
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) works by protecting the amino groups of amino acids during peptide synthesis. It reacts with the amino group of the amino acid to form a stable carbamate linkage, which prevents unwanted reactions from taking place. This protection is removed using mild acidic conditions, which cleaves the carbamate linkage and restores the amino group.
Biochemische Und Physiologische Effekte
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) does not have any direct biochemical or physiological effects as it is used as a protecting group for amino acids during peptide synthesis. However, the peptides and proteins synthesized using this compound have various biochemical and physiological effects, depending on their structure and function.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) has several advantages when used in lab experiments. It is a stable compound and can be easily synthesized using various methods. It is also easy to remove using mild acidic conditions, which makes it suitable for peptide synthesis. However, it has some limitations as well. It is not suitable for the synthesis of peptides containing acid-labile amino acids such as aspartic acid and glutamic acid. It is also not suitable for the synthesis of peptides containing cysteine residues as it can lead to unwanted disulfide bond formation.
Zukünftige Richtungen
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) has several future directions for research. One of the future directions is the development of new protecting groups for amino acids that are more stable and can be easily removed. Another direction is the synthesis of peptides and proteins using this compound for various biological and medical applications. Additionally, the use of Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) in the development of new drugs and therapies is also a potential future direction.
Synthesemethoden
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized using various methods. One of the most commonly used methods is the reaction of t-BOC-L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification using chromatography.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI)) is widely used in scientific research, especially in the field of biochemistry. It is used as a protecting group for amino acids during peptide synthesis. It helps in the protection of amino groups during the synthesis process and prevents unwanted reactions from taking place. This compound is also used in the synthesis of various peptides and proteins, which are used in the study of various biological processes.
Eigenschaften
CAS-Nummer |
138252-60-5 |
|---|---|
Produktname |
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Molekularformel |
C10H17NO3 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
tert-butyl N-pent-4-enoylcarbamate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-7-8(12)11-9(13)14-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,12,13) |
InChI-Schlüssel |
JUDYHDFEGVDYIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)CCC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=O)CCC=C |
Synonyme |
Carbamic acid, (1-oxo-4-pentenyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)


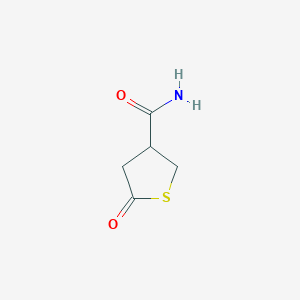


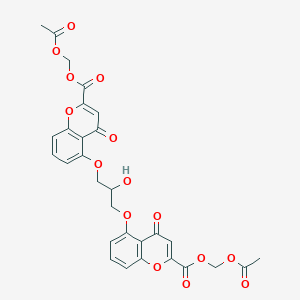

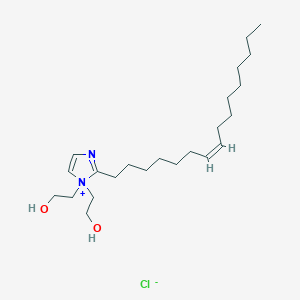
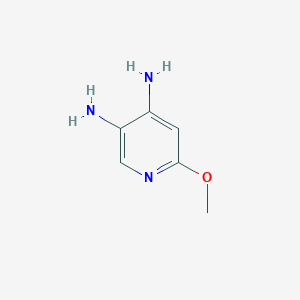
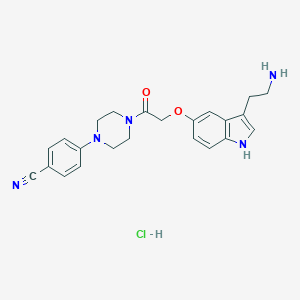

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)
